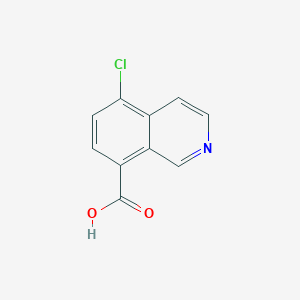

4-氯-3-碘吡啶盐酸盐

描述

科学研究应用

Application 1: Synthesis of Pyrimidine Derivatives

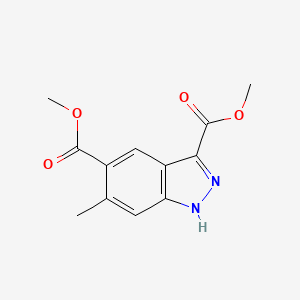

- Summary : 4-Chloro-3-iodopyridine hydrochloride is used in the synthesis of various pyrimidine derivatives, which are crucial in medicinal chemistry due to their anti-inflammatory properties .

- Methods : The compound serves as a starting material in multi-step synthetic pathways. It undergoes substitution reactions where the iodine atom is replaced by other functional groups, leading to the formation of diverse pyrimidine structures .

- Results : The synthesized pyrimidine derivatives exhibit potent anti-inflammatory effects, with structure-activity relationship (SAR) studies providing insights for further optimization of their pharmacological profiles .

Application 7: Catalyst in Organic Synthesis

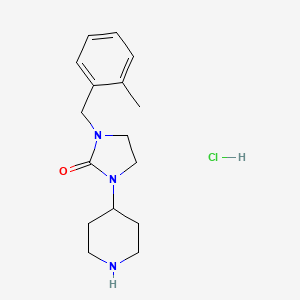

- Summary : This compound is used as a catalyst in organic synthesis reactions, particularly in the one-pot pyrrolation/cyclization of anthranilic acids to manufacture fluorazone derivatives .

- Methods : The catalytic activity of 4-Chloro-3-iodopyridine hydrochloride facilitates the transformation of starting materials into more complex organic compounds through a series of chemical reactions .

- Results : The use of this compound as a catalyst has led to the efficient synthesis of fluorazone derivatives, which are important in various chemical industries .

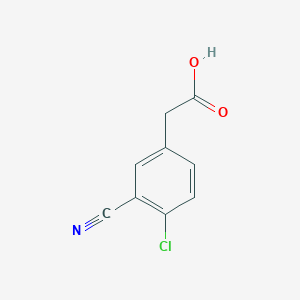

Application 8: Halogenation of Pyridine Derivatives

- Summary : The compound is involved in the selective halogenation of pyridine derivatives, which is a critical step in the development of pharmaceuticals and agrochemicals .

- Methods : A process known as “phosphonium salt installation” is used to introduce halogens into the pyridine ring, enhancing the reactivity of the molecule for further chemical transformations .

- Results : This method has proven effective for the late-stage halogenation of complex pharmaceuticals, expanding the range of pyridine derivatives that can be synthesized .

Application 9: Synthesis of Pyridine Alkaloids

- Summary : 4-Chloro-3-iodopyridine hydrochloride is used in the synthesis of pyridine alkaloids, which have various biological activities .

- Methods : The iodine functional group is introduced into the pyridine ring to facilitate the synthesis of complex natural products .

- Results : The synthesis of alkaloids such as theonelladins and niphatesines has been achieved, contributing to the discovery of new bioactive compounds .

Application 10: Synthesis of Heterocyclic Compounds

- Summary : The compound is used in the synthesis of various heterocyclic compounds, which are structures with atoms of at least two different elements as members of its rings .

- Methods : These syntheses often involve palladium-catalyzed cross-coupling reactions, where 4-Chloro-3-iodopyridine hydrochloride acts as a substrate to introduce pyridine moieties into the heterocycles .

- Results : The heterocyclic compounds synthesized using this method have potential applications in pharmaceuticals, agrochemicals, and dyes .

Application 11: Peptide Coupling Reactions

- Summary : It is utilized in peptide coupling reactions to create novel peptides that can serve as drugs or biochemical tools .

- Methods : The iodine atom of the compound can be displaced by various amino groups, facilitating the formation of amide bonds with carboxylic acids .

- Results : This application has led to the creation of peptides with unique properties, expanding the toolkit available for drug development and biological research .

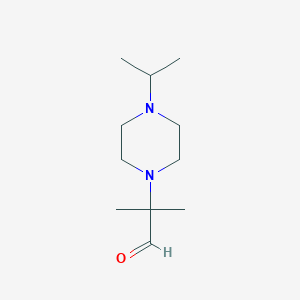

Application 12: Conductive Polymers

- Summary : 4-Chloro-3-iodopyridine hydrochloride is a precursor in the synthesis of conductive polymers used in electronic devices .

- Methods : The compound is polymerized with other monomers to form conductive chains that can transport electrons .

- Results : The resulting polymers exhibit conductivity and stability, making them suitable for use in organic electronic devices .

安全和危害

属性

IUPAC Name |

4-chloro-3-iodopyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWNGHSQEOISGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

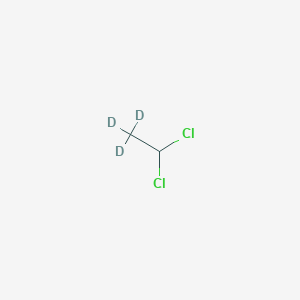

C1=CN=CC(=C1Cl)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-iodopyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)